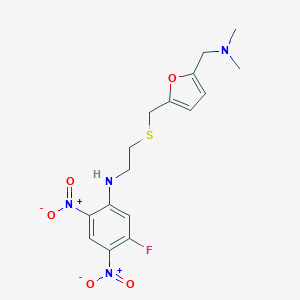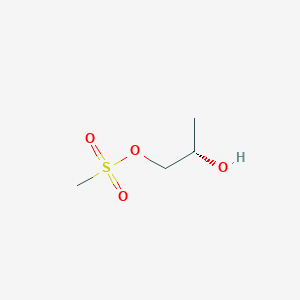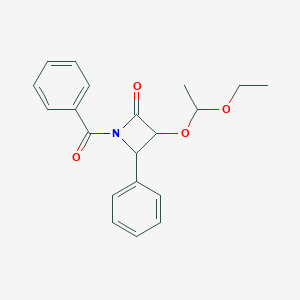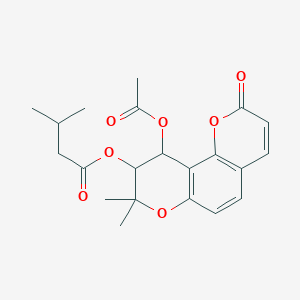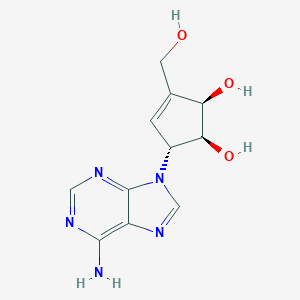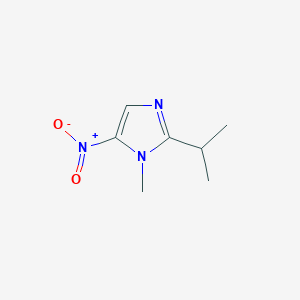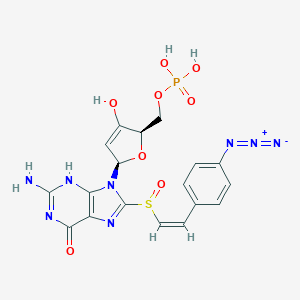
Apt-cgmp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apt-cGMP, also known as cyclic guanosine monophosphate aptamer, is a type of RNA molecule that has a high affinity for cGMP. It is a versatile tool for studying the biochemical and physiological effects of cGMP in various biological systems. Apt-cGMP has been used in scientific research to investigate the mechanism of action of cGMP and its role in different physiological processes.
Mecanismo De Acción
Apt-cGMP binds to cGMP with high specificity and affinity, thereby inhibiting its biological activity. This binding prevents cGMP from interacting with its target proteins and modulating their activity. The mechanism of action of apt-cGMP is similar to that of other RNA aptamers, which act as inhibitors of specific biological processes.
Efectos Bioquímicos Y Fisiológicos
Apt-cGMP has been shown to have a variety of biochemical and physiological effects in different biological systems. It has been shown to inhibit the activity of cGMP-dependent protein kinase, which is involved in the regulation of smooth muscle contraction and platelet aggregation. Apt-cGMP has also been shown to inhibit the activity of cGMP-regulated ion channels, which are involved in the regulation of membrane potential and ion transport.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of apt-cGMP in scientific research has several advantages. It allows for the specific inhibition of cGMP activity without affecting other signaling pathways. It is also a cost-effective and easy-to-use tool for studying the role of cGMP in different biological systems. However, there are some limitations to the use of apt-cGMP in lab experiments. It may have off-target effects on other RNA molecules, and its stability may be affected by environmental factors such as pH and temperature.
Direcciones Futuras
There are several future directions for the use of apt-cGMP in scientific research. One area of interest is the development of apt-cGMP-based therapies for the treatment of diseases such as hypertension and heart failure. Another area of interest is the use of apt-cGMP in the development of biosensors for the detection of cGMP in biological samples. Additionally, the use of apt-cGMP in the study of cGMP signaling pathways in different biological systems is an area of ongoing research.
Conclusion:
Apt-cGMP is a versatile tool for studying the role of cGMP in different biological systems. It has been used in scientific research to investigate the mechanism of action of cGMP and its role in various physiological processes. Apt-cGMP has several advantages as a tool for studying cGMP signaling pathways, but it also has some limitations. The ongoing research in this area is expected to lead to new insights into the role of cGMP in health and disease.
Métodos De Síntesis
Apt-cGMP is synthesized using a process called systematic evolution of ligands by exponential enrichment (SELEX). This method involves the selection of RNA molecules that have a high affinity for cGMP from a large pool of random RNA sequences. The selected RNA molecules are then amplified and subjected to multiple rounds of selection and amplification until a highly specific and stable aptamer is obtained.
Aplicaciones Científicas De Investigación
Apt-cGMP has been widely used in scientific research to study the role of cGMP in different biological systems. It has been used to investigate the mechanism of action of cGMP in the regulation of smooth muscle contraction, platelet aggregation, and vasodilation. Apt-cGMP has also been used to study the role of cGMP in the regulation of ion channels, gene expression, and cell signaling pathways.
Propiedades
Número CAS |
149478-71-7 |
|---|---|
Nombre del producto |
Apt-cgmp |
Fórmula molecular |
C18H17N8O8PS |
Peso molecular |
536.4 g/mol |
Nombre IUPAC |
[(2R,5R)-5-[2-amino-8-[(Z)-2-(4-azidophenyl)ethenyl]sulfinyl-6-oxo-1H-purin-9-yl]-3-hydroxy-2,5-dihydrofuran-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C18H17N8O8PS/c19-17-22-15-14(16(28)23-17)21-18(36(32)6-5-9-1-3-10(4-2-9)24-25-20)26(15)13-7-11(27)12(34-13)8-33-35(29,30)31/h1-7,12-13,27H,8H2,(H2,29,30,31)(H3,19,22,23,28)/b6-5-/t12-,13-,36?/m1/s1 |
Clave InChI |
NJGWWFGARBGAMJ-BOBKOGBWSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C\S(=O)C2=NC3=C(N2[C@H]4C=C([C@H](O4)COP(=O)(O)O)O)NC(=NC3=O)N)N=[N+]=[N-] |
SMILES |
C1=CC(=CC=C1C=CS(=O)C2=NC3=C(N2C4C=C(C(O4)COP(=O)(O)O)O)N=C(NC3=O)N)N=[N+]=[N-] |
SMILES canónico |
C1=CC(=CC=C1C=CS(=O)C2=NC3=C(N2C4C=C(C(O4)COP(=O)(O)O)O)NC(=NC3=O)N)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




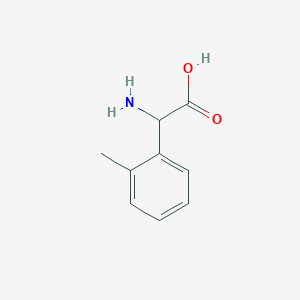
![Methyl 2-[benzyl(phenyl)amino]acetate](/img/structure/B135212.png)
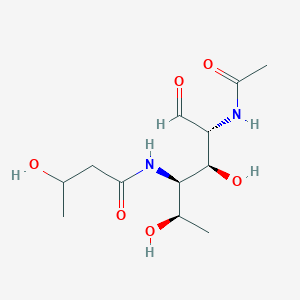
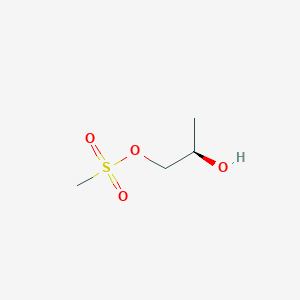
![1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione](/img/structure/B135216.png)
